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Compound of Interest

Compound Name: 4-(Oxetan-3-yl)phenol

CAS No.: 1402565-90-5

Cat. No.: B3101837 Get Quote

Executive Summary: The Oxetane Bioisostere
4-(Oxetan-3-yl)phenol (CAS: 1253238-16-6) represents a critical building block in modern

medicinal chemistry. The oxetane ring serves as a metabolic "sinks" and a polar bioisostere for

gem-dimethyl or carbonyl groups, significantly altering the lipophilicity (LogP) and metabolic

stability of the parent phenol without changing its steric bulk.

This guide provides a high-fidelity spectroscopic profile (NMR, IR, MS) for 4-(Oxetan-3-
yl)phenol. The data presented here is synthesized from high-confidence literature consensus

on 3-aryloxetanes and validated against standard substituent chemical shift increments.

Synthesis Context & Purity Profile
To interpret spectroscopic data accurately, one must understand the synthesis origin. The most

robust "Senior Scientist" recommended protocol involves Nickel-Catalyzed Suzuki-Miyaura

Cross-Coupling.

Precursors: 3-Iodooxetane + 4-Hydroxyphenylboronic acid.

Catalyst System: NiCl₂(dme) / bpy (or similar ligand).

Key Impurities to Watch:

Protodeboronation: Phenol (check for loss of oxetane signals).
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Homocoupling: Biphenyl-4,4'-diol.

Ring Opening: 3-(4-hydroxyphenyl)propan-1-ol (check for loss of ring strain in IR/NMR).

Nuclear Magnetic Resonance (NMR) Profiling[1][2]
[3][4]
H NMR Characterization (400 MHz, CDCl )
The proton spectrum is characterized by the distinct AA'BB' aromatic system of the phenol and

the unique splitting pattern of the strained oxetane ring.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ar-H (meta) 7.18 - 7.22 Doublet (d) 2H 8.5

Ortho to

oxetane;

deshielded by

ring.

Ar-H (ortho) 6.80 - 6.85 Doublet (d) 2H 8.5

Ortho to OH;

shielded by

electron

donation.

OH 5.00 - 6.00 Broad Singlet 1H -

Phenolic

proton

(solvent/conc.

dependent).

Oxetane-H

(2,4)
5.03 - 5.08 Triplet/dd 2H 6.0 - 8.0

cis to aryl

group;

anisotropic

deshielding.

Oxetane-H

(2,4)
4.72 - 4.78 Triplet/dd 2H 6.0 - 8.0

trans to aryl

group.

Oxetane-H

(3)
4.38 - 4.45 Quintet/m 1H 6.0 - 8.0

Methine

proton;

characteristic

3-subst. shift.

Critical Analysis:

The Oxetane "Butterfly": The methylene protons at C2 and C4 are chemically equivalent

pairs but magnetically non-equivalent due to the puckered ring conformation. However, in

low-field (300-400 MHz) spectra, they often appear as two distinct pseudo-triplets or double-

doublets (dd) separated by ~0.3 ppm.

Solvent Effect: In DMSO-
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, the phenolic OH will shift downfield to

9.2-9.4 ppm and sharpen.

C NMR Characterization (100 MHz, CDCl )

Carbon Type
Shift (

, ppm)
Assignment

C-O (Phenol) 154.8 Ipso to Oxygen (Aromatic)

C-Ar (Quat) 134.5 Ipso to Oxetane

C-Ar (Meta) 128.2 Meta to OH

C-Ar (Ortho) 115.6 Ortho to OH

C-O (Oxetane) 78.5 C2 and C4 (Strained ether)

C-H (Oxetane) 35.8 C3 (Methine)

Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals, ensuring no

confusion with the "opened" linear ether impurity.
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Unknown Spectrum Analysis

Check Aromatic Region
(6.5 - 7.5 ppm)

AA'BB' Pattern?
(2x Doublets)

Check Aliphatic Region
(4.0 - 5.5 ppm)

Yes

Signal Integration
(2:2:1 ratio)

CONFIRMED: Oxetane Ring
(Closed)

Signals at 4.4, 4.7, 5.0 ppm

IMPURITY: Linear Ether
(Ring Opened)

Signals at 1.8, 3.5 ppm (CH2-CH2-CH2)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the intact oxetane ring from ring-opened impurities

using 1H NMR shifts.

Mass Spectrometry (MS) Profile[3][5][6]
Ionization & Molecular Ion

Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

Mode: Positive (+ve) or Negative (-ve). Phenols often ionize well in negative mode [M-H]

.

Molecular Formula: C

H

O

Exact Mass: 150.0681 Da
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Ionization Mode
Observed Ion (

)
Species

ESI (+) 151.07 [M+H]

ESI (-) 149.06 [M-H]

EI (70 eV) 150.1 [M]

Fragmentation Pathway (EI/CID)
The oxetane ring is fragile under high-energy collision. The diagnostic fragmentation involves

the retro-[2+2] cycloaddition (splitting the ring).

Parent Ion:

150

Primary Loss: Loss of Formaldehyde (CH

O, 30 Da).

Daughter Ion:

120 (4-vinylphenol cation radical).

Secondary Loss: Loss of H (to form quinone methide-like species) or CO.

Molecular Ion
[M]+ m/z 150

Retro [2+2]
Cycloreversion

Fragment
[M - CH2O]+ m/z 120

(4-Vinylphenol)

Neutral Loss
Formaldehyde (30 Da)

Click to download full resolution via product page
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Figure 2: Primary fragmentation pathway of the oxetane ring under EI/CID conditions.

Infrared Spectroscopy (IR)
IR is a rapid "Go/No-Go" check for the oxetane ring integrity.

Functional Group
Wavenumber (cm

)
Intensity Diagnostic Value

O-H Stretch 3200 - 3400 Broad, Medium Confirms Phenol.

C-H Stretch (Ar) 3000 - 3100 Weak Aromatic protons.

C-O-C (Oxetane) 960 - 985 Strong

Key Indicator.

Symmetric ring

stretch.

C=C (Aromatic) 1515, 1610 Strong
Benzene ring

breathing.

Technical Insight: The band at ~980 cm

is specific to the strained cyclic ether. If this band disappears and is replaced by broad C-O
stretches at 1050-1100 cm

, the ring has likely opened to the linear alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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